molecular formula C13H11F2NO3 B1629977 4-(2,4-Difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid CAS No. 487057-91-0

4-(2,4-Difluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No. B1629977
Key on ui cas rn: 487057-91-0
M. Wt: 267.23 g/mol
InChI Key: VZAQDECWKZFVPO-UHFFFAOYSA-N
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Patent
US07592357B2

Procedure details

The product from Step 1 (600 mg, 2.13 mmol) was dissolved in methanol (15 mL), and NaOH (5 mL, 2.5 M) was added. This reaction mixture was heated to 60° C. for 18 h. The reaction mixture was concentrated, and then poured into EtOAc (20 mL) and water (5 mL). The aqueous layer was acidified to pH<3 by adding 6N HCl solution, and then extracted with EtOAc (50 mL). The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The resulting residue was triturated with 5% ether/hexanes to afford the title compound (287 mg, 50%). MS (ES+) m/e 268 [M+H]+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]1[CH2:14][C:13](=[O:15])[NH:12][C:11]([CH3:16])=[C:10]1[C:17]([O:19]C)=[O:18].[OH-].[Na+]>CO>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]1[CH2:14][C:13](=[O:15])[NH:12][C:11]([CH3:16])=[C:10]1[C:17]([OH:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C1C(=C(NC(C1)=O)C)C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
poured into EtOAc (20 mL) and water (5 mL)
ADDITION
Type
ADDITION
Details
by adding 6N HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with 5% ether/hexanes

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C1C(=C(NC(C1)=O)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 287 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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